molecular formula C22H19N3O B5496998 Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide

Cat. No.: B5496998
M. Wt: 341.4 g/mol
InChI Key: SVBMHGLUEORUAY-UHFFFAOYSA-N
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Description

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide is a synthetic organic compound with the molecular formula C22H19N3O and a molecular weight of 353.41 g/mol . This hybrid molecule is of significant interest in medicinal chemistry and chemical biology due to its structural features, which incorporate both a biphenyl system and a benzimidazole moiety. The biphenyl component provides rotational freedom and potential for intermolecular interactions, while the benzimidazole group is a privileged scaffold in pharmacology known for its ability to interact with various biological targets. Researchers utilize this compound and its structural analogs as key intermediates in the synthesis of more complex molecules, such as novel azetidine derivatives, for screening and development purposes . Its application in creating azetidine-based frameworks is particularly valuable for exploring new therapeutic agents. The compound is intended for research and development applications only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(18-12-10-17(11-13-18)16-6-2-1-3-7-16)23-15-14-21-24-19-8-4-5-9-20(19)25-21/h1-13H,14-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBMHGLUEORUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Numerous studies have investigated the potential of biphenyl derivatives in cancer treatment. The compound has shown promise as a selective inhibitor of certain cancer cell lines by inducing apoptosis and inhibiting proliferation. Research indicates that modifications in the benzimidazole moiety can enhance the anticancer efficacy of biphenyl-based compounds .

Antimicrobial Properties:
Biphenyl-4-carboxylic acid derivatives have exhibited significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death. This property makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects:
The compound has also been studied for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Materials Science

Polymer Chemistry:
Biphenyl derivatives are utilized in the synthesis of high-performance polymers. The rigidity and planarity of the biphenyl structure contribute to enhanced thermal stability and mechanical properties in polymer matrices. These materials are suitable for applications in electronics and coatings .

Liquid Crystals:
Due to their unique molecular structure, biphenyl compounds are explored for use in liquid crystal displays (LCDs). They can be incorporated into liquid crystal formulations to improve optical performance and response times .

Organic Synthesis

Building Block in Synthesis:
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Catalysis:
This compound has potential applications as a catalyst or ligand in various organic reactions, particularly those involving palladium or other transition metals. Its ability to stabilize metal complexes can lead to more efficient catalytic processes .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated selective inhibition of breast cancer cell lines with IC50 values indicating potent activity.
Study 2Antimicrobial PropertiesShowed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study 3Polymer ApplicationsDeveloped a new polymer blend incorporating biphenyl derivatives that exhibited improved thermal stability over traditional polymers.

Mechanism of Action

The mechanism of action of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

Telmisartan Related Compound B
  • Structure : 4′-[(1,7′-Dimethyl-2′-propyl-1H,1′H-2,5′-bibenzo[d]imidazol-1′-yl)methyl]biphenyl-2-carboxylic acid.
  • Molecular Formula : C₃₃H₃₀N₄O₂.
  • Application : Used as a United States Pharmacopeia (USP) Reference Standard for quality control in drug manufacturing.
  • Key Feature : The dimethyl-propyl-benzimidazole substituent enhances metabolic stability, while the biphenyl-carboxylic acid group mediates target binding (e.g., angiotensin II type 1 receptors) .
Candesartan Cilexetil Related Compound G
  • Structure : 2-Ethoxy 1-{[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}benzimidazole-7-carboxylic acid.
  • Molecular Formula : C₂₄H₂₀N₆O₃.
  • Application : Certified reference material for analytical testing.
  • Key Feature : The tetrazole ring (acidic bioisostere) improves solubility and bioavailability compared to carboxylic acid derivatives .
FTI-2628 (Research Compound)
  • Structure: Contains a biphenyl core conjugated with an imidazole-methylamino group and a methylsulfanyl-butyric acid ester.
  • Application : Investigated for its role in modulating protein-protein interactions, particularly in oncology.
  • Key Feature : The methylsulfanyl group enhances membrane permeability, while the imidazole moiety participates in catalytic site binding .
Key Observations:

Bioactivity : Telmisartan and Candesartan analogs demonstrate confirmed antihypertensive activity , whereas the target compound's activity remains hypothetical but structurally analogous .

Solubility and Bioavailability : Candesartan’s tetrazole group and FTI-2628’s methylsulfanyl ester improve solubility compared to the target compound’s amide linkage .

Synthetic Complexity : Benzimidazole derivatives often require multi-step syntheses involving condensation (e.g., glacial acetic acid reflux with o-phenylenediamine) or coupling reactions, as seen in biphenyl-benzimidazole hybrids .

Biological Activity

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide, a compound with the molecular formula C22H19N3O, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, including antifungal, anticancer, and antimicrobial effects, supported by case studies and research findings.

  • Molecular Weight : 341.41 g/mol
  • InChIKey : SVBMHGLUEORUAY-UHFFFAOYSA-N
  • SMILES : [nH]1c(CCNC(c2ccc(cc2)-c2ccccc2)=O)nc2ccccc12

Antifungal Activity

Research indicates that biphenyl-4-carboxylic acid derivatives exhibit significant antifungal properties. A study focused on various esters derived from this compound demonstrated varying degrees of antifungal activity against Candida species. Key findings include:

CompoundStructureMinimum Inhibitory Concentration (MIC)Activity Level
Ester 1Methyl 4-biphenyl carboxylateNo activityNone
Ester 2Ethyl 4-biphenyl carboxylateModerate against C. albicansModerate
Ester 7Decanoyl 4-biphenyl carboxylateLowest MIC among testedStrong

The study concluded that longer alkyl chains enhance lipophilicity, improving the compounds' ability to permeate cell membranes and exert antifungal effects .

Anticancer Activity

The anticancer potential of biphenyl-4-carboxylic acid derivatives has also been investigated. A particular derivative was shown to induce apoptosis in MCF cell lines, with a significant reduction in tumor growth observed in animal models. The compound exhibited an IC50 value of approximately 25.72 μM, indicating its potential as an anticancer agent .

Case Study: Anti-Cancer Efficacy

In a controlled study involving tumor-bearing mice, the compound demonstrated notable efficacy in suppressing tumor growth. Flow cytometry analyses revealed that the compound accelerated apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial properties of biphenyl-4-carboxylic acid derivatives have been explored against various bacterial strains. A notable study reported that certain derivatives exhibited strong activity against Staphylococcus aureus with an MIC of 0.015 mg/mL, highlighting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of biphenyl-4-carboxylic acid derivatives. Modifications to the chemical structure can significantly influence their pharmacological properties:

  • Alkyl Chain Length : Increased carbon chain length generally enhances lipophilicity and bioactivity.
  • Functional Groups : The introduction of heteroatoms (e.g., oxygen) in alkyl chains can improve biological activity by facilitating interactions with target sites.

Q & A

Basic: What are the standard synthetic protocols for preparing Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the biphenyl-4-carboxylic acid derivative via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce aromatic substituents .
  • Step 2: Functionalization of the benzoimidazole moiety. Ethylenediamine derivatives are condensed with carbonyl compounds under acidic conditions to form the 1H-benzoimidazole ring .
  • Step 3: Amide bond formation between the biphenyl-4-carboxylic acid and the 2-(1H-benzoimidazol-2-yl)-ethylamine intermediate. This is achieved using coupling agents like HATU or DCC in anhydrous DMF, followed by purification via column chromatography .
  • Yield Optimization: Reaction conditions (e.g., temperature, solvent, catalyst) are critical. For example, refluxing in THF with catalytic DMAP improves amidation efficiency .
  • Characterization: Confirmation of structure and purity is done using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For example, 1H^1H-NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, while IR absorption near 1650 cm1^{-1} validates the amide bond .

Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR are used to confirm the molecular structure. For instance, the benzoimidazole NH proton appears as a broad singlet near δ 12.5 ppm .
  • Infrared (IR) Spectroscopy: Key functional groups like the amide (C=O stretch at ~1650 cm1^{-1}) and aromatic C-H bonds (stretches at 3000–3100 cm1^{-1}) are identified .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity. A retention time shift may indicate impurities .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 373.15) .

Advanced: How can computational chemistry methods predict the compound’s interaction with biological targets such as angiotensin II receptors?

Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models the compound’s 3D conformation and binding affinity to receptor active sites. For example, the benzoimidazole moiety may form hydrogen bonds with residues in the angiotensin II receptor’s hydrophobic pocket .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER evaluates stability of ligand-receptor complexes over time. Root-mean-square deviation (RMSD) analyses ensure the compound maintains binding poses under physiological conditions .
  • Pharmacophore Modeling: Tools like LigandScout identify critical interaction features (e.g., hydrogen bond acceptors in the amide group) to guide structural optimization .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar biphenyl-amide derivatives?

Answer:

  • Comparative Assays: Perform standardized in vitro assays (e.g., IC50_{50} measurements for enzyme inhibition) under identical conditions to eliminate variability .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing the benzoimidazole with imidazole) to isolate contributions of specific groups to activity .
  • X-ray Crystallography: Resolve co-crystal structures of derivatives bound to targets (e.g., angiotensin II receptors) to identify critical binding interactions that explain potency differences .
  • Meta-Analysis: Aggregate data from multiple studies, applying statistical tools like ANOVA to assess significance of reported discrepancies .

Advanced: What strategies improve the synthetic yield of this compound in multi-step reactions?

Answer:

  • Optimized Coupling Conditions: Use coupling agents like HATU instead of DCC, which reduces side reactions. For example, HATU in DMF at 0°C improves amidation yield from 56% to >80% .
  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency in biphenyl synthesis .
  • Purification Techniques: Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to isolate the product from byproducts .
  • Reaction Monitoring: Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion points .

Basic: What in vitro assays are recommended for preliminary pharmacological screening of this compound?

Answer:

  • Enzyme Inhibition Assays: Measure inhibition of angiotensin-converting enzyme (ACE) or renin using fluorogenic substrates (e.g., Mca-RPPGFSAFK-Dnp for ACE) .
  • Cell Viability Assays: Assess cytotoxicity in HEK293 or HepG2 cells via MTT assay to establish safety profiles .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., 3H^3H-labeled angiotensin II) quantify affinity for target receptors .

Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound?

Answer:

  • Variable Substituents: Synthesize analogs with modifications to the biphenyl (e.g., electron-withdrawing groups), benzoimidazole (e.g., alkylation at N1), or amide linker (e.g., replacing with ester) .
  • Biological Testing: Screen analogs in parallel using high-throughput assays (e.g., 384-well plate format for IC50_{50}) to ensure consistency .
  • Data Analysis: Apply multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity. Tools like MOE or ChemAxon streamline this process .

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